An In-depth Technical Guide to the Synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine
An In-depth Technical Guide to the Synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine, a valuable building block in medicinal chemistry and materials science. This document details the probable synthetic pathways, experimental protocols, and characterization data, designed to be a practical resource for researchers in the field.
Introduction
1-Hexyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative. The piperazine core is a prevalent scaffold in pharmacologically active compounds, and the presence of the hexyl group increases lipophilicity, while the nitrophenyl moiety offers a site for further chemical modification, such as reduction to the corresponding aniline. This makes the title compound a versatile intermediate for the synthesis of a diverse range of target molecules.
Synthetic Pathways
The most direct and common method for the synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1-hexylpiperazine with an electron-deficient aromatic ring, typically a 4-halonitrobenzene.
An alternative, though often more complex, approach would be a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can also form the desired C-N bond between 1-hexylpiperazine and a 4-halonitrobenzene. However, for this specific substrate with a highly activated nitro group, the SNAr reaction is generally more straightforward and cost-effective.
This guide will focus on the SNAr pathway. The synthesis can be envisioned as a two-step process, starting from commercially available piperazine.
Synthesis Overview
Caption: Two-step synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine.
Experimental Protocols
Step 1: Synthesis of 1-Hexylpiperazine
Reaction:
Piperazine + 1-Bromohexane → 1-Hexylpiperazine
Materials and Reagents:
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Piperazine
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1-Bromohexane
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
Procedure:
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To a solution of piperazine (5 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).
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Add 1-bromohexane (1 equivalent) dropwise to the stirring suspension at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain a crude residue.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hexylpiperazine.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine
Reaction:
1-Hexylpiperazine + 1-Fluoro-4-nitrobenzene → 1-Hexyl-4-(4-nitrophenyl)piperazine
Materials and Reagents:
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1-Hexylpiperazine
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1-Fluoro-4-nitrobenzene
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Potassium carbonate (K₂CO₃)
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Dimethyl sulfoxide (DMSO)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
Procedure:
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In a round-bottom flask, dissolve 1-hexylpiperazine (1.1 equivalents) and 1-fluoro-4-nitrobenzene (1 equivalent) in dimethyl sulfoxide.
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Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Stir the reaction mixture at 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Hexyl-4-(4-nitrophenyl)piperazine as a solid.
Workflow for Nucleophilic Aromatic Substitution
Caption: Experimental workflow for the SNAr reaction.
Quantitative Data
Due to the limited availability of experimental data for the specific target compound, the following table includes data for key precursors and closely related analogs to provide a reference for expected outcomes. Estimated values for the target compound are provided based on these analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1-Hexylpiperazine | C₁₀H₂₂N₂ | 170.30 | N/A (Liquid) | 70-85¹ |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 25-27 | N/A |
| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | 131-133[1] | N/A |
| 1-Ethyl-4-(4-nitrophenyl)piperazine | C₁₂H₁₇N₃O₂ | 235.28 | 108-110 | ~90² |
| 1-Hexyl-4-(4-nitrophenyl)piperazine | C₁₆H₂₅N₃O₂ | 291.39 | ~80-90 (Est.) | >85 (Est.) |
¹ Estimated yield based on similar N-alkylation reactions of piperazine. ² Estimated yield based on the synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine.
Characterization of 1-Hexyl-4-(4-nitrophenyl)piperazine (Estimated)
The following spectroscopic data are estimated based on the analysis of the starting materials and structurally similar compounds.
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¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 9.2 Hz, 2H, Ar-H), 6.85 (d, J = 9.2 Hz, 2H, Ar-H), 3.45 (t, J = 5.0 Hz, 4H, piperazine-H), 2.60 (t, J = 5.0 Hz, 4H, piperazine-H), 2.40 (t, J = 7.6 Hz, 2H, N-CH₂-), 1.55 (m, 2H, -CH₂-), 1.30 (m, 6H, -(CH₂)₃-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 138.0, 126.0, 112.5, 59.0, 53.0, 48.5, 31.8, 27.0, 26.8, 22.7, 14.1.
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IR (KBr, cm⁻¹): 2925, 2855 (C-H stretch), 1595 (Ar C=C stretch), 1500, 1320 (N-O stretch of NO₂), 1240 (C-N stretch).
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Mass Spectrometry (EI): m/z 291 (M⁺).
Safety Precautions
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All experimental procedures should be carried out in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
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1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with care.
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Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Avoid skin contact.
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Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. The provided protocols are based on analogous reactions and may require optimization. All laboratory work should be conducted with appropriate safety measures in place.
